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molecular formula C11H19N3O2 B8422911 2-Amino-N-(5-tert-butyl-isoxazol-3-yl)-butyramide

2-Amino-N-(5-tert-butyl-isoxazol-3-yl)-butyramide

Cat. No. B8422911
M. Wt: 225.29 g/mol
InChI Key: FUPJDERSNHKZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCCC(N)C(=O)Nc1cc(C(C)(C)C)on1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[cH:6][c:7]([NH:10][C:11]([CH:12]([CH2:13][CH2:14][CH3:15])[NH2:16])=[O:17])[n:8][o:9]1.[ClH:18]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[cH:6][c:7]([NH:10][C:11]([CH:12]([CH2:13][CH3:14])[NH2:16])=[O:17])[n:8][o:9]1

Inputs

Step One
Name
CCCC(N)C(=O)Nc1cc(C(C)(C)C)on1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCC(N)C(=O)Nc1cc(C(C)(C)C)on1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
CCC(N)C(=O)Nc1cc(C(C)(C)C)on1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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